Regulatory Compliance: Controlling the C0 Isomer (EP Impurity F) to ≤0.25% by HPLC
The (10R,12S) Caspofungin API is specifically defined in patents and regulatory filings as containing ≤0.25% weight by HPLC of the C0 isomer (Caspofungin C0, also known as Pneumocandin C0 or EP Impurity F) [1]. This is a critical differentiator from generic or poorly purified batches. The patent explicitly teaches that a pharmaceutical composition comprises caspofungin containing 'about 0.25% weight by HPLC or less of caspofungin C0' [1]. This specification is necessary because the starting fermentation material can contain as much as 1.28-1.81% mass of pneumocandin C0, requiring extensive purification to meet the specification [1].
| Evidence Dimension | C0 Isomer (Pneumocandin C0) Content by HPLC |
|---|---|
| Target Compound Data | ≤0.25% weight by HPLC |
| Comparator Or Baseline | Unpurified fermentation starting material: 1.28-1.81% weight by mass |
| Quantified Difference | ≥5- to 7-fold reduction required |
| Conditions | HPLC analysis of caspofungin API and pharmaceutical compositions; patent specification for regulatory compliance. |
Why This Matters
This specification is a mandatory quality attribute for regulatory submissions (ANDA/DMF) and ensures the material meets the purity standards required for a therapeutically equivalent generic product.
- [1] Teva Pharmaceutical Industries Ltd. Caspofungin free of caspofungin Co. US Patent Application 20090291996A1, published 2009-11-26. [0028-0030], [0078-0079]. View Source
